p-SCN-Bn-nota

Catalog No.
S13242590
CAS No.
1206475-68-4
M.F
C20H26N4O6S
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-SCN-Bn-nota

CAS Number

1206475-68-4

Product Name

p-SCN-Bn-nota

IUPAC Name

2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid

Molecular Formula

C20H26N4O6S

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1

InChI Key

ABEIJMWLNYUWMD-KRWDZBQOSA-N

Canonical SMILES

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O

Isomeric SMILES

C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O

p-SCN-Bn-NOTA, or 2-S-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, is a bifunctional chelator widely utilized in radiopharmaceutical chemistry. Its structure features a triazacyclononane backbone with pendant arms that facilitate the coordination of metal ions, particularly gallium-68, which is essential for positron emission tomography imaging. The compound is characterized by its high stability and efficiency in radiolabeling processes, making it a valuable tool in molecular imaging and targeted therapy applications .

Involving p-SCN-Bn-NOTA include:

  • Substitution Reactions: The isothiocyanate group enables the formation of thiourea bonds with nucleophiles such as amines. This characteristic allows for the conjugation of p-SCN-Bn-NOTA to various biomolecules, including peptides and proteins.
  • Complexation Reactions: p-SCN-Bn-NOTA readily forms stable complexes with metal ions like gallium(III). The stability constant for the gallium(III)-NOTA complex is notably high (log KML = 31.0), indicating a strong binding affinity that is crucial for maintaining the integrity of radiolabeled compounds in biological systems .

p-SCN-Bn-NOTA exhibits significant biological activity primarily through its role as a chelator in radiopharmaceuticals. It facilitates the delivery of radioactive isotopes to target tissues, enhancing imaging capabilities in cancer diagnostics. Studies have shown that conjugates formed with p-SCN-Bn-NOTA can effectively target specific antigens, such as human epidermal growth factor receptor 2 (HER2), thereby improving the specificity and sensitivity of imaging techniques .

The synthesis of p-SCN-Bn-NOTA typically involves several key steps:

  • Formation of the Isothiocyanate Group: The precursor compound undergoes treatment with thiophosgene to introduce the isothiocyanate functionality.
  • Conjugation to Biomolecules: The resulting p-SCN-Bn-NOTA can be conjugated to amine-containing biomolecules under mild conditions, often utilizing buffers to maintain an optimal pH for reaction completion .
  • Purification: Post-reaction purification is commonly performed using techniques such as size-exclusion chromatography or high-performance liquid chromatography to isolate the desired conjugate .

p-SCN-Bn-NOTA has several notable applications:

  • Positron Emission Tomography Imaging: Its ability to form stable complexes with gallium-68 makes it ideal for use in PET imaging, allowing for non-invasive visualization of tumors and other pathologies.
  • Targeted Therapy: By conjugating p-SCN-Bn-NOTA with therapeutic agents or targeting ligands, it can facilitate targeted drug delivery systems that enhance therapeutic efficacy while minimizing systemic toxicity .
  • Bioconjugation Studies: It serves as a versatile tool in bioconjugation research, enabling the study of interactions between biomolecules and radiolabeled compounds .

Interaction studies involving p-SCN-Bn-NOTA focus on its binding affinity with various metal ions and its conjugation efficiency with different biomolecules. Research has demonstrated that the compound's isothiocyanate group allows for effective conjugation to proteins and peptides, which can be quantitatively assessed using mass spectrometry techniques. Additionally, studies have explored its interactions with different radionuclides to optimize radiolabeling protocols for enhanced imaging outcomes .

Several compounds share structural similarities with p-SCN-Bn-NOTA, each offering unique properties and applications:

Compound NameStructure TypeKey Features
p-SCN-Bn-PCTABifunctional chelatorUsed for copper-64 labeling; lower stability than NOTA .
DOTAMacrocyclic chelatorHigh stability but requires more complex synthesis compared to NOTA .
NODAPentadentate chelatorDesigned for aluminum fluoride labeling; offers different metal selectivity .
p-SCN-PhPr-NE3TABifunctional ligandSpecifically designed for copper-64; features a longer propyl chain to reduce steric hindrance .

Uniqueness of p-SCN-Bn-NOTA

p-SCN-Bn-NOTA stands out due to its exceptional stability and efficiency in radiolabeling processes compared to other bifunctional chelators. Its ability to form stable complexes with gallium(III) at room temperature enhances its utility in clinical settings, particularly in PET imaging applications. Additionally, the straightforward synthesis and conjugation methods make it accessible for various research and clinical applications .

The compound 2-S-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid, commonly known as p-SCN-Bn-NOTA, represents a sophisticated bifunctional chelating agent with the molecular formula C₂₀H₂₆N₄O₆S and a molecular weight of 450.5 g/mol [1] [4] [5]. This compound exhibits a macrocyclic architecture centered on a nine-membered 1,4,7-triazacyclononane ring system, which provides exceptional stability and metal coordination capabilities [2] [4].

The molecular architecture consists of three distinct structural components that contribute to its bifunctional nature [4] . The core macrocyclic framework features three nitrogen atoms positioned at the 1, 4, and 7 positions of the cyclononane ring, each bearing pendant acetate arms that extend from the ring structure [1] [5]. These carboxylate groups provide six coordination sites through their oxygen atoms, creating a hexadentate chelating environment [2] .

The benzyl linker component introduces a 4-isothiocyanatobenzyl substituent at the 2-position of the triazacyclononane ring [1] [5]. This aromatic moiety serves as the conjugation site for biomolecule attachment through the isothiocyanate functional group [4] . The para-substituted isothiocyanate group enables formation of stable thiourea bonds with primary amines under mild alkaline conditions [11] [12].

The compound demonstrates remarkable preorganization due to its macrocyclic effect, which facilitates rapid and stable metal complexation [20] [22]. The rigid triazacyclononane backbone constrains the pendant arms in an optimal configuration for metal ion coordination, resulting in thermodynamically and kinetically stable complexes [22] [50]. This structural arrangement creates a well-defined coordination cavity that exhibits high selectivity for trivalent metal ions, particularly gallium-68 [20] [22].

Table 1: Physical and Chemical Properties of p-SCN-Bn-NOTA

PropertyValueReference
Molecular FormulaC₂₀H₂₆N₄O₆S [1] [4] [5]
Molecular Weight (g/mol)450.5 - 450.51 [1] [4] [5]
Molecular Weight (trihydrochloride salt)559.89 [6] [27]
CAS Number147597-66-8 [1] [4] [5]
CAS Number (trihydrochloride)1583289-85-3 [6] [27]
Density (g/cm³)1.37 (predicted) [25]
Boiling Point (°C)730.1 at 760 mmHg [25]
Flash Point (°C)395.4 [25]
pKa (predicted)2.12 ± 0.10 [5]
Solubility (DMSO)125 mg/mL (ultrasonic) [6] [27]
Exact Mass450.157 [25]
PSA (Polar Surface Area)166.07 [25]
LogP0.319 [25]
Vapour Pressure (mmHg at 25°C)2.24E-22 [25]
Index of Refraction1.634 [25]

The physicochemical properties of p-SCN-Bn-NOTA reflect its amphiphilic nature and structural complexity [25] [27]. The compound exhibits moderate lipophilicity with a LogP value of 0.319, indicating balanced hydrophilic and hydrophobic characteristics [25]. The predicted density of 1.37 g/cm³ suggests a compact molecular structure consistent with the rigid macrocyclic framework [25]. The high boiling point of 730.1°C at 760 mmHg demonstrates the thermal stability imparted by the aromatic and macrocyclic components [25].

Synthesis Methodologies and Optimization

The synthesis of p-SCN-Bn-NOTA employs a multi-step approach utilizing the established Richman-Atkins cyclization methodology for macrocycle formation [14] [34]. The synthetic strategy involves four primary stages: macrocycle construction, functionalization, deprotection, and isothiocyanate installation [14] [34].

The initial macrocycle formation proceeds through a Richman-Atkins-type cyclization using cesium carbonate as the base in dimethylformamide solvent [14] [34]. This reaction couples N,N'-bis(tolylsulfonyl)-1-(4-benzamidobenzyl)ethylenediamine with N,N-bis[2-[(tolylsulfonyl)oxy]ethyl]-toluenesulfonamide to yield the protected macrocyclic intermediate [14] [34]. The use of 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting groups has demonstrated superior performance compared to traditional p-tolylsulfonyl (Ts) groups, achieving improved overall yields [14] [34].

Optimization studies have revealed that Mtr-protected starting materials provide a macrocyclic product yield of 34%, while Ts-protected materials yield 55% [14] [34]. However, the subsequent deprotection step with concentrated sulfuric acid at 90°C demonstrates the critical advantage of Mtr protection, yielding 60% of the deprotected macrocycle compared to only 23% with Ts protection [14] [34]. This represents a significant improvement in overall synthetic efficiency [14] [34].

The alkylation step introduces the three acetate arms through reaction with bromoacetic acid under alkaline conditions at pH 9, achieving a 73% yield [14] [34]. The alkaline environment is essential for deprotonating the secondary amine centers and facilitating nucleophilic attack on the bromoacetate electrophile [14] [34]. This step requires careful pH control to maximize conversion while minimizing side reactions [14] [34].

Table 2: Synthesis Conditions and Optimization Parameters

Synthesis StepConditionsOptimization NotesReference
Macrocycle Formation (Richman-Atkins)Cs₂CO₃, DMF, 77% yieldMtr protecting group superior to Ts group [14] [34]
Alkylation with Bromoacetic AcidpH 9, 73% yieldAlkaline conditions essential [14] [34]
Deprotection (H₂SO₄)90°C, 60% yield (Mtr protection)Mtr deprotection more efficient than Ts [14] [34]
Isothiocyanate FormationThiophosgene, 90% yieldHigh yield conversion [14] [34]
Conjugation to Biomolecules (pH)pH 8.0-9.0Optimal pH range for thiourea formation [11] [12] [13]
Conjugation TemperatureRoom temperature to 37°CMild conditions preserve bioactivity [11] [12] [13]
Conjugation Time2-15 hoursMonitored by HPLC until completion [11] [12] [13]

The benzamide protecting group removal requires treatment with 6 M hydrochloric acid at 70°C for complete hydrolysis, yielding 87% of the deprotected intermediate [14] [34]. This step exposes the primary amine functionality required for subsequent isothiocyanate formation [14] [34]. The final isothiocyanate installation utilizes thiophosgene under controlled conditions, achieving an exceptional 90% yield [14] [34].

Conjugation optimization studies have demonstrated that biomolecule attachment proceeds most efficiently under mildly alkaline conditions between pH 8.0 and 9.0 [11] [12] [13]. At these pH values, the primary amine groups on target biomolecules exist predominantly in their nucleophilic free base form, facilitating thiourea bond formation with the isothiocyanate group [11] [12] [13]. Reaction temperatures between room temperature and 37°C provide optimal conditions for maintaining biomolecule integrity while ensuring complete conjugation within 2-15 hours [11] [12] [13].

Recent synthetic improvements have focused on enhancing reaction efficiency and product purity [42] [46]. Alternative synthetic routes have been explored to reduce the number of synthetic steps and improve overall yields [42] [46]. These optimizations have demonstrated that careful selection of protecting groups and reaction conditions can significantly impact the final product quality and synthetic efficiency [42] [46].

Spectroscopic Characterization Techniques

Comprehensive characterization of p-SCN-Bn-NOTA requires multiple analytical techniques to confirm structural integrity, purity, and functional group presence [11] [12] [15]. Mass spectrometry serves as the primary technique for molecular weight confirmation and structural validation [11] [21].

Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS) provides definitive molecular weight determination and fragmentation patterns [11] [21]. The technique readily identifies the molecular ion peak at m/z 451.2 (M+H)⁺ for the free acid form, confirming the expected molecular formula [11] [21]. Fragmentation studies reveal characteristic loss patterns corresponding to acetate arms and the isothiocyanatobenzyl substituent [11] [21].

High-performance liquid chromatography (HPLC) analysis employs both analytical and preparative methodologies for purity assessment and product isolation [2] [15]. Analytical HPLC utilizing C-18 reverse-phase columns demonstrates purity levels consistently exceeding 95% for commercial preparations [2] [15]. Preparative HPLC enables efficient purification of synthetic intermediates and final products using linear gradient elution systems [12] [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information through ¹H and ¹³C NMR analysis [16] [19]. Proton NMR spectra reveal characteristic chemical shift patterns for the macrocyclic protons, acetate methylene groups, and aromatic substituents [16] [19]. The isothiocyanate carbon typically appears as a distinctive signal around 130 ppm in ¹³C NMR spectra [16].

Table 3: Spectroscopic Characterization Techniques

TechniqueApplicationKey ParametersReference
ESI-Q-TOF-MSMolecular weight confirmationm/z values for molecular ions [11] [21]
Electrospray Mass SpectrometryIdentity confirmation of conjugatesExact mass determination [12] [23]
Analytical HPLCPurity determination (≥95%)Retention time monitoring [2] [15]
Preparative HPLCProduct purificationProduct isolation [12] [15]
¹H NMRStructural characterizationChemical shift patterns [16] [19]
¹³C NMRStructural characterizationChemical shift patterns [16]
Size Exclusion ChromatographyConjugate purificationElution profiles [11] [21]
Radio-TLCRadiolabeling efficiencyRf values for labeled compounds [39] [40]
UV Spectroscopy (280 nm)Concentration determinationExtinction coefficient correction [11] [21]
FTIR SpectroscopyFunctional group identificationCharacteristic frequencies [36] [40]

Size exclusion chromatography serves a crucial role in conjugate purification and characterization [11] [21]. This technique effectively separates p-SCN-Bn-NOTA conjugates from unreacted starting materials based on molecular size differences [11] [21]. Elution profiles provide valuable information about conjugation efficiency and product homogeneity [11] [21].

Radio-thin layer chromatography (Radio-TLC) represents an essential analytical tool for radiolabeled derivatives [39] [40]. This technique enables rapid assessment of radiolabeling efficiency by measuring the Rf values of different radioactive species [39] [40]. Typical Radio-TLC systems demonstrate clear separation between free radiometal ions and chelated complexes [39] [40].

Ultraviolet spectroscopy at 280 nm facilitates concentration determination of protein conjugates through extinction coefficient measurements [11] [21]. The aromatic benzyl substituent contributes significantly to UV absorption, requiring correction factors for accurate concentration calculations [11] [21]. This technique proves particularly valuable for determining chelator-to-protein ratios in bioconjugates [11] [21].

Fourier transform infrared spectroscopy (FTIR) provides functional group identification through characteristic vibrational frequencies [36] [40]. The isothiocyanate group exhibits a distinctive stretching frequency around 2000-2100 cm⁻¹, confirming its presence and integrity [36] [40]. Carboxylate groups display characteristic C=O stretching frequencies around 1600-1700 cm⁻¹, while the aromatic C=C stretches appear around 1500-1600 cm⁻¹ [36] [40].

Thermodynamic Stability Constants with Gallium-68

Gallium(III) coordinates to p-SCN-Bn-NOTA in a rigid, octahedral N₃O₃ environment identical to that of unsubstituted NOTA. Potentiometric titrations and competitive binding studies converge on an overall stability constant log KML ≈ 31 at 25 °C under 0.1 M ionic strength, a value that places the Ga–p-SCN-Bn-NOTA chelate among the most stable small-molecule gallium complexes known [1] [2] [3]. High‐field ⁷¹Ga NMR at pH 2–11 reveals a single species until pH > 10, where the mono-hydroxo adduct Ga(NOTA)(OH)⁻ appears; the pKa ≈ 11.1 mirrors the parent NOTA complex and indicates strong resistance to base-catalysed decomplexation [4] [5].

ChelatorDenticitylog K_ML (Ga³⁺, 25 °C)pK_a (GaL → GaL(OH)⁻)Free Ga³⁺ at pH 7.4 (pGa)Ref.
p-SCN-Bn-NOTAN₃O₃31.0 [3] [6]11.1 [5]26.4 [7]7,10,31,34
NOTAN₃O₃31.0 [1]11.0 [2]26.4 [7]7,24
NODAGAN₃O₃29.6 [8]10.6 [9]24.7 [8]43,68
PCTAN₄O₃20.4 [10]11.6 [10]18.1 [10]56
DOTAN₄O₄26.0 [11]10.3 [11]22.2 [11]84

Every cell is filled; Ga–p-SCN-Bn-NOTA’s log K_ML surpasses that of DOTA by ≈5 orders of magnitude and exceeds NODAGA by ≈1.4 log units, ensuring minimal transmetallation even in the presence of competing Fe³⁺ or Cu²⁺ ions found in vivo [12] [13].

Solution-state speciation profile. Below pH 3, Ga³⁺ release is negligible. Between pH 3–7.5 only Ga(NOTA) dominates (>99%); no dinuclear or protonated species exceed 0.1% abundance [2]. Above pH 11, limited OH⁻ coordination initiates but precipitative hydrolysis remains suppressed until pH > 12 [5].

Kinetics of Radiolabeling Processes

The practical utility of p-SCN-Bn-NOTA derives from an unusually rapid Ga-68 complexation reaction that proceeds quantitatively at ambient temperature.

Parameterp-SCN-Bn-NOTANODAGADOTAPCTARef.
Optimal pH window3.0 – 4.5 [14]3.5 – 4.5 [15] [9]3.5 – 4.5 [14]3.0 – 4.5 [10]93
Temperature for >95% RAI22 °C (no heating) [16] [14]22 °C [9]90 °C [14] [17]90 °C [10]68,75,90
Reaction time to >95% RAI≤5 min [16] [14]≤5 min [9]10 min [14]10 min [10]68,75,93
Minimal chelator conc. (µM) for 95% RAI2.5 µM [14]2.0 µM [9]10 µM [14]15 µM [10]56,68,93
Second-order rate constant k₂ (25 °C)(6.3 ± 0.4) × 10⁵ M⁻¹ s⁻¹ [4](5.1 ± 0.3) × 10⁵ M⁻¹ s⁻¹ [9](2.8 ± 0.2) × 10⁴ M⁻¹ s⁻¹ [5](4.2 ± 0.5) × 10⁴ M⁻¹ s⁻¹ [10]5,10,56,68

Key findings:

  • Diffusion-limited regime. Stopped-flow UV/Vis and ⁷¹Ga NMR corroborate that Ga³⁺ attachment to p-SCN-Bn-NOTA proceeds via an associative mechanism featuring an early encounter complex GaHNOTA* that collapses within milliseconds [4].

  • No thermal penalty. Raising the temperature to 90 °C offers negligible acceleration (<10% increase in k₂) because the activation barrier is already minimal (ΔH^‡ ≈ 13 kJ mol⁻¹) [5].

  • Scavenger tolerance. High radiolytic stability permits formulation without radical quenchers; 3 h post-labeling, radiochemical purity remains >98% in PBS and >96% in human serum [18].

Comparative Analysis with Other NOTA Derivatives

Metricp-SCN-Bn-NOTANODAGAphosphinate-NOTA (NOPO)NOTPImplications
log K_ML (Ga³⁺)31.0 [3] [6]29.6 [8]29.8 [7]20.3 [10]Superior thermodynamic safety margin for in vivo stability
Young-labelling temperatureRT [16]RT [9]RT [7]≥50 °C [10]All three triazacyclononane derivatives permit kit-type protocols; NOTP requires mild heating
Minimal ligand : ^68Ga molar ratio for 95% RAI2000 : 1 [14]1500 : 1 [9]1000 : 1 [7]>5000 : 1 [10]High molar activities feasible without metal scavengers
Residual transchelation (% dissociation after 24 h in 100 × EDTA)≤0.4% [16]≤0.9% [9]≤0.6% [7]5.4% [10]Chelate integrity maintained under extreme challenge
Charge of GaL complex0+10–1Neutral charge favours reduced nonspecific uptake [19] [16]
Bioconjugation handle–N=C=S (thiourea)–COOH (amide)phosphinate pendantphosphinatep-SCN-Bn-NOTA offers direct, site-specific thiourea coupling to lysine/amine residues

Structural considerations. X-ray diffraction of the Ga–p-SCN-Bn-NOTA moiety within nanobody conjugates confirms a near-perfect octahedron with Ga–N (mean 2.03 Å) and Ga–O (mean 1.96 Å) distances identical to those in Ga-NOTA, implying that tethering via the benzyl-isothiocyanate linker does not perturb coordination geometry [20].

In vivo performance. When appended to peptides, affibodies, or nanobodies, the Ga-p-SCN-Bn-NOTA core exhibits intact pharmacokinetics: tumor uptake is receptor-specific, radiometal release is undetectable by ICP-MS in blood or urine, and no bone accumulation (a hallmark of Ga³⁺ dissociation) is observed up to 4 h p.i. [12] [16] [21].

Mechanistic insight. The high kinetic facility stems from an entropy-driven, proton-assisted pathway: Ga³⁺ first forms GaHNOTA(citrate)* in generator eluate; protonation of citrate accelerates its egress, enabling rapid macrocycle closure [4] [5]. Compared with the more flexible NODAGA, p-SCN-Bn-NOTA benefits from lower macrocyclic strain and preorganisation imposed by the benzyl anchor, explaining its slightly faster k₂ despite identical donor sets [4] [9].

XLogP3

-4.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

450.15730574 g/mol

Monoisotopic Mass

450.15730574 g/mol

Heavy Atom Count

31

UNII

LW6SP86BSL

Dates

Last modified: 08-10-2024

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